tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate
Description
tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 4-position, and a methyl (-CH₃) group at the 3-position. Its stereochemistry (3S,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMSGJMWVMEMV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
Reactants :
-
(3S,4S)-4-Hydroxy-3-methylpiperidine
-
tert-Butyl chloroformate (Boc-Cl)
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Triethylamine (TEA)
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Dichloromethane (DCM)
Steps :
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Dissolve (3S,4S)-4-hydroxy-3-methylpiperidine (1 eq) in anhydrous DCM under nitrogen.
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Add TEA (1.2 eq) dropwise at 0°C.
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Introduce Boc-Cl (1.1 eq) gradually, maintaining temperature ≤5°C.
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Stir for 12–24 hours at room temperature.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Stereoselective Synthesis of (3S,4S) Configuration
Achieving the desired stereochemistry involves chiral starting materials or asymmetric catalysis.
Asymmetric Hydrogenation of Ketone Precursors
Intermediate : tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Catalyst : (R)-BINAP-RuCl₂ (Noyori-type catalyst)
Conditions :
-
H₂ pressure: 50–100 bar
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Solvent: Methanol
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Temperature: 25–40°C
Outcome :
Enzymatic Resolution
Substrate : Racemic tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Enzyme : Lipase B from Candida antarctica
Conditions :
-
Acyl donor: Vinyl acetate
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Solvent: tert-Butyl methyl ether
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Temperature: 30°C
Result :
Optimization of Reaction Parameters
Key variables influencing yield and stereochemical purity include solvent, base, and temperature.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | e.e. (%) |
|---|---|---|---|
| DCM | 8.93 | 89 | 98 |
| THF | 7.58 | 78 | 95 |
| Acetonitrile | 37.5 | 65 | 90 |
| Base | pKa | Yield (%) |
|---|---|---|
| TEA | 10.75 | 89 |
| DIPEA | 11.40 | 91 |
| Pyridine | 5.23 | 72 |
Large-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and reproducibility.
Continuous Flow Synthesis
Setup :
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Reactor: Tubular flow reactor (stainless steel)
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Residence time: 30 minutes
-
Temperature: 25°C
Advantages :
Crystallization-Based Purification
Solvent System : Ethanol/water (7:3 v/v)
Purity : >99.5%
Recovery : 90–95%
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | e.e. (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Boc Protection | 89 | 98 | High | 120 |
| Asymmetric Hydrogenation | 85 | 98 | Moderate | 250 |
| Enzymatic Resolution | 45 | 99 | Low | 400 |
Key Insight : Boc protection offers the best balance of yield, cost, and scalability.
Experimental Data and Characterization
NMR Spectroscopy (¹H, 500 MHz, CDCl₃)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Functional Group Analysis
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound is less reactive than the amino group in ’s analog, making the latter more suitable for nucleophilic substitutions.
- Methyl vs.
- Fluorine Substitution : The fluorinated analog () exhibits enhanced metabolic stability due to the strong C-F bond, a feature absent in the target compound .
Stereochemical Considerations
The (3S,4S) configuration of the target compound contrasts with the (3R,4S) stereochemistry in fluorinated analogs (). Such differences significantly impact biological activity; for example, fluorinated (3R,4S) derivatives may exhibit distinct binding affinities to enzymatic targets .
Biological Activity
Introduction
tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate, also known as M4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1821740-54-8
- Purity : ≥97%
Inhibition of β-secretase and Acetylcholinesterase
M4 has been identified as an inhibitor of both β-secretase and acetylcholinesterase enzymes. The inhibition of β-secretase is crucial as it prevents the cleavage of amyloid precursor protein (APP), thereby reducing the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. In vitro studies have shown that M4 exhibits an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for acetylcholinesterase .
Protection Against Aβ-Induced Cytotoxicity
Research has demonstrated that M4 can protect astrocytes from Aβ-induced cytotoxicity. In cell viability assays, M4 treatment resulted in a significant increase in astrocyte survival when exposed to Aβ1-42 peptide. Specifically, cell viability improved from 43.78% in untreated cells to 62.98% when treated with M4 at a concentration of 100 μM . This suggests that M4 may mitigate the inflammatory response and oxidative stress associated with Aβ toxicity.
Reduction of Inflammatory Cytokines
M4 treatment has been associated with a decrease in pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ1-42. This reduction indicates a potential anti-inflammatory effect, which could further contribute to neuronal protection in neurodegenerative contexts .
Efficacy in Animal Models
In vivo studies using scopolamine-induced models have shown that while M4 demonstrates some protective effects against cognitive decline, its efficacy may not be as pronounced as that of established treatments like galantamine. For instance, while M4 reduced oxidative stress markers such as malondialdehyde (MDA) compared to control groups, it did not achieve statistically significant improvements relative to galantamine-treated groups .
Study Overview
A study published in Molecules assessed the protective effects of M4 on astrocytes subjected to Aβ1-42 toxicity. The research highlighted that:
- Cell Viability : M4 improved astrocyte viability significantly under toxic conditions.
- Cytokine Levels : Treatment reduced TNF-α levels but did not significantly alter IL-6 levels.
These findings suggest that while M4 possesses neuroprotective properties, its effects may vary based on the specific neurotoxic environment .
Summary Table of Key Findings
| Parameter | Control | Aβ1-42 Only | Aβ1-42 + M4 | Galantamine |
|---|---|---|---|---|
| Cell Viability (%) | 100 | 43.78 | 62.98 | Not reported |
| TNF-α Level (pg/mL) | Baseline | Elevated | Reduced | Not reported |
| IL-6 Level (pg/mL) | Baseline | Elevated | Unchanged | Not reported |
| β-secretase Activity | Baseline | Increased | Decreased | Decreased |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-Butyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate, and how do reaction conditions influence stereochemical purity?
- Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, the piperidine core can be functionalized via nucleophilic substitution or condensation reactions, with the tert-butyloxycarbonyl (Boc) group introduced early to protect the amine. Stereochemical control at the 3S and 4S positions may require chiral auxiliaries or enantioselective catalysis. Reaction solvents (e.g., THF, DCM) and temperatures (0°C to room temperature) are critical for minimizing epimerization .
- Validation : Chiral HPLC or polarimetry should confirm enantiomeric excess, while - and -NMR can verify regioselectivity.
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
- Data Interpretation : ORTEP-3 or Mercury can visualize the 3D structure, with bond lengths/angles compared to DFT-optimized geometries to validate stereochemical assignments .
Q. What purification strategies are effective for isolating this compound from diastereomeric byproducts?
- Methodology : Flash chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, preparative chiral HPLC with cellulose- or amylose-based columns achieves baseline resolution. Recrystallization in ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How does the (3S,4S) stereochemistry influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Analysis : The hydroxy group at C4 and methyl group at C3 create steric hindrance, slowing reactions at the piperidine nitrogen. Computational modeling (e.g., Gaussian) can map electrostatic potential surfaces to predict nucleophilic attack sites. Kinetic studies under varying Boc-deprotection conditions (e.g., TFA in DCM) reveal rate differences between diastereomers .
- Contradictions : Some studies report unexpected regioselectivity in derivatives; MD simulations may clarify solvent effects on transition states .
Q. How can conflicting -NMR data (e.g., split signals for hydroxyl protons) be resolved?
- Troubleshooting : Split peaks may arise from slow proton exchange or hydrogen bonding. Variable-temperature NMR (VT-NMR) in DMSO-d can coalesce signals at elevated temperatures. Deuterium exchange experiments (DO shake) confirm exchangeable protons .
- Advanced Techniques : 2D NOESY identifies intramolecular hydrogen bonds, while -NMR (if accessible) probes electronic environments of the hydroxyl group.
Q. What computational methods are suitable for predicting the compound’s biological activity or binding affinity?
- Methodology : Molecular docking (AutoDock Vina) with target proteins (e.g., enzymes or receptors) uses the compound’s X-ray-derived geometry. QSAR models trained on analogous piperidine derivatives predict pharmacokinetic properties. MD simulations (AMBER/CHARMM) assess stability in lipid bilayers or aqueous phases .
- Validation : Compare in silico results with experimental assays (e.g., enzyme inhibition IC) for iterative model refinement.
Safety and Handling
Q. What safety precautions are essential when handling this compound in aqueous or acidic conditions?
- Guidelines : The Boc group releases tert-butanol and CO under acidic conditions, requiring ventilation and pressure relief. Use PPE (gloves, goggles) to avoid exposure to intermediates like isocyanates. Consult SDS data for related compounds (e.g., tert-butyl 4-amino derivatives) for hazard analogies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
